Fosdagrocorat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a prodrug of glucocorticoid receptor agonist dagrocorat

Properties

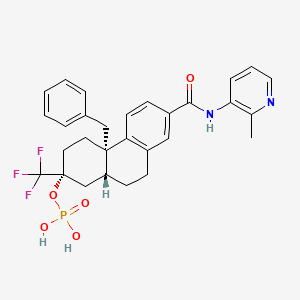

IUPAC Name |

[(2R,4aS,10aR)-4a-benzyl-7-[(2-methylpyridin-3-yl)carbamoyl]-2-(trifluoromethyl)-1,3,4,9,10,10a-hexahydrophenanthren-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N2O5P/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(29(30,31)32,39-40(36,37)38)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23H,9,11,13-14,17-18H2,1H3,(H,34,35)(H2,36,37,38)/t23-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLAHSJXXSWFF-KEKPKEOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100531 | |

| Record name | Fosdagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044535-58-1 | |

| Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(phosphonooxy)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosdagrocorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosdagrocorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosdagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSDAGROCORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPI19004QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosdagrocorat: A Deep Dive into its Mechanism of Action in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA). As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The core of this compound's mechanism of action lies in its ability to act as a dissociated agonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive analysis of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although development was discontinued, the data gathered on this compound provides valuable insights into the potential of SGRMs as a therapeutic class.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The therapeutic rationale for this compound is centered on the differential regulation of GR-mediated gene expression.[1] Traditional glucocorticoids exert their anti-inflammatory effects but are also associated with a range of metabolic side effects.[2] These dual effects are mediated through two primary signaling pathways: transrepression and transactivation.[1]

-

Transrepression: This process is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon ligand binding, translocates to the nucleus and interacts with pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their activity.[3] This leads to a downregulation of inflammatory gene expression.

-

Transactivation: This pathway is linked to many of the adverse metabolic effects of glucocorticoids. It involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription.

This compound, through its active metabolite dagrocorat, is designed to preferentially induce a GR conformation that favors the transrepression pathway over the transactivation pathway.[3][4] This "dissociation" is hypothesized to provide an improved therapeutic window, retaining anti-inflammatory efficacy while minimizing metabolic side effects.[1]

Signaling Pathway of this compound's Active Metabolite (Dagrocorat)

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data for this compound and its active metabolite, dagrocorat.

Table 1: In Vitro Activity of Dagrocorat

| Assay Type | Measured Effect | Cell Line/System | IC50 (nM) | Reference |

| Fluorescence Polarization | Glucocorticoid Receptor Binding | Human full-length GR | <7.2 | [5] |

| Fluorescence Polarization | Glucocorticoid Receptor Binding | Human full-length GR | 1.31 | [4][5] |

| Transrepression | Inhibition of LPS-induced TNF-alpha release | Human whole blood | 35 | [4][5] |

| Transactivation (Antagonist Activity) | Inhibition of dexamethasone-induced transactivation | Human ChaGoK1 cells | 8.9 | [4][5] |

Table 2: Efficacy of this compound in a Phase IIa Study in Rheumatoid Arthritis (NCT00938587)

| Treatment Group (once daily for 2 weeks) | N | Primary Endpoint: Change from Baseline in DAS28-CRP at Week 2 | ACR20 Response Rate at Week 2 | ACR50 Response Rate at Week 2 | ACR70 Response Rate at Week 2 | Reference |

| This compound 10 mg | 21 | -1.69 | 56% | 22% | 5% | [2][6] |

| This compound 25 mg | 22 | -2.22† | 67% | 48%† | 14% | [2][6] |

| Prednisone 5 mg | 21 | -1.17 | 40% | 20% | 0% | [2][6] |

| Placebo | 22 | -0.96 | 38% | 14% | 0% | [2][6] |

| p < 0.05 vs. placebo; †p < 0.001 vs. prednisone 5 mg |

Table 3: Efficacy of this compound in a Phase IIb Study in Rheumatoid Arthritis (NCT01393639)

| Treatment Group (once daily for 8 weeks) | N | Primary Endpoint: ACR20 Response at Week 8 (Model-Predicted) | Reference |

| This compound 1 mg | ~46 | 47% | [7] |

| This compound 5 mg | ~46 | 61% | [7] |

| This compound 10 mg | ~46 | 69%‡ | [7] |

| This compound 15 mg | ~46 | 73%ठ| [7] |

| Prednisone 5 mg | ~46 | 51% | [7] |

| Prednisone 10 mg | ~46 | 71% | [7] |

| Placebo | ~46 | 37% | [7] |

| ‡Superior to placebo; §Non-inferior to prednisone 10 mg |

Experimental Protocols

Detailed preclinical protocols for this compound are not extensively available in the public domain.[3][8] The following protocols are based on standard methodologies for the evaluation of SGRMs and publicly available information on dagrocorat.

In Vitro Assays

This assay measures the binding affinity of dagrocorat to the GR.[4]

-

Preparation of Reagents:

-

Prepare serial dilutions of dagrocorat in assay buffer.

-

Prepare solutions of a fluorescently labeled GR ligand (tracer) and purified human GR protein.

-

-

Assay Setup:

-

In a microplate, add the dagrocorat dilutions.

-

Add the fluorescent tracer to all wells.

-

Initiate the binding reaction by adding the GR protein to all wells.

-

Include controls for maximum polarization (tracer and GR) and minimum polarization (tracer, GR, and a saturating concentration of a known GR ligand like dexamethasone).[4]

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[4]

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the resulting competition curve, representing the concentration of dagrocorat that causes a 50% reduction in the binding of the fluorescent ligand.[5] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]

This functional assay measures the anti-inflammatory potential of dagrocorat.[5]

-

Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or use human whole blood in a 96-well plate.[5]

-

Compound Treatment: Pre-treat the cells with serial dilutions of dagrocorat for 1-2 hours.[9]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[5]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[5]

-

Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the IC50 value from the dose-response curve, representing the concentration of dagrocorat that inhibits 50% of the LPS-induced TNF-α release.[5]

This assay quantifies the ability of dagrocorat to activate gene transcription via GREs.[9]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549 or HeLa) that has been transiently or stably co-transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs.[7][9] A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.[7]

-

-

Compound Treatment: Treat the transfected cells with a vehicle control, a full GR agonist (e.g., dexamethasone), and a range of concentrations of dagrocorat.[9]

-

Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.[9]

-

Cell Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The partial agonist activity of dagrocorat is calculated as the maximal induction by dagrocorat as a percentage of the maximal induction by dexamethasone.[9]

In Vivo Inflammatory Model: Collagen-Induced Arthritis (CIA) in Mice (Representative Protocol)

While it is documented that this compound was tested in mouse models of RA, specific protocols are not publicly available.[2] The following is a representative protocol for a CIA model, a standard preclinical model for RA.[10][11]

-

Animals: Use susceptible mouse strains such as DBA/1, typically 7-8 weeks old.[10][11]

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify type II collagen (e.g., bovine or chick) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail.[12]

-

Day 21 (Booster Immunization): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.[10][12]

-

-

Treatment:

-

Begin treatment with this compound (or vehicle control and positive control like prednisone) at the onset of clinical signs of arthritis or prophylactically. The route of administration would likely be oral gavage, given this compound's oral formulation in clinical trials.

-

-

Monitoring and Outcome Measures:

-

Clinical Scoring: Regularly score the severity of arthritis in each paw based on erythema and swelling.

-

Paw Swelling: Measure paw thickness using a caliper.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.

-

Experimental Workflow for a Representative In Vivo CIA Study

Clinical Trial Methodologies

This was a multicenter, double-blind, parallel-group, active- and placebo-controlled study that randomized 86 patients with RA (1:1:1:1) to receive this compound 10 mg, this compound 25 mg, prednisone 5 mg, or placebo, all with a stable background of methotrexate therapy.[2][6] The primary outcome was the change from baseline in the Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) after 2 weeks of treatment.[2][6]

This 12-week, randomized, double-blind, multicentre study involved 323 patients with moderate to severe RA.[7] Patients were randomized to receive once-daily this compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo.[7] The primary endpoints at week 8 were the American College of Rheumatology 20% improvement criteria (ACR20) responses and percentage changes from baseline in biomarkers of bone formation and resorption.[7]

Conclusion

This compound, through its active metabolite dagrocorat, exemplifies the therapeutic strategy of selective glucocorticoid receptor modulation. Its mechanism of action, centered on the preferential activation of the GR transrepression pathway, aims to dissociate the potent anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. Clinical data in rheumatoid arthritis demonstrated promising efficacy, with an anti-inflammatory effect comparable to higher doses of prednisone and a safety profile regarding bone biomarkers similar to lower doses of prednisone. While the development of this compound was discontinued, the preclinical and clinical findings contribute to a deeper understanding of SGRMs and provide a valuable foundation for the future development of safer and more effective anti-inflammatory therapies. Further research into this class of compounds is warranted to fully explore their therapeutic potential.

References

- 1. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved disease activity with this compound (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Improved disease activity with this compound (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

Fosdagrocorat: A Technical Overview of a Dissociated Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdagrocorat (PF-04171327) is a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of rheumatoid arthritis. As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802). Dagrocorat is a dissociated agonist of the glucocorticoid receptor (DAGR), designed to preferentially mediate the anti-inflammatory effects of glucocorticoid receptor (GR) signaling while minimizing the metabolic side effects associated with traditional glucocorticoids. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data related to this compound and its active metabolite.

Chemical Structure

This compound is chemically known as (2R,4aS,10aR)-4a-benzyl-7-((2-methylpyridin-3-yl)carbamoyl)-2-(trifluoromethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-2-yl dihydrogen phosphate.[1] It has a molecular formula of C29H30F3N2O5P and a molecular weight of 574.54 g/mol .[1][2] Upon administration, the phosphate group is cleaved, yielding the active compound, Dagrocorat.

Table 1: Chemical Properties of this compound and Dagrocorat

| Property | This compound | Dagrocorat |

| Synonyms | PF-04171327, PF-4171327 | PF-00251802 |

| Chemical Formula | C29H30F3N2O5P | C29H29F3N2O2 |

| Molecular Weight | 574.54 g/mol | 494.55 g/mol |

| IUPAC Name | (2R,4aS,10aR)-4a-benzyl-7-((2-methylpyridin-3-yl)carbamoyl)-2-(trifluoromethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-2-yl dihydrogen phosphate | (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide |

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Dagrocorat acts as a dissociated agonist of the glucocorticoid receptor. This mechanism is centered on the differential regulation of two primary GR signaling pathways: transrepression and transactivation.

-

Transrepression: This pathway is primarily responsible for the anti-inflammatory effects of glucocorticoids. The ligand-bound GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a downregulation of inflammatory gene expression.

-

Transactivation: In this pathway, the ligand-bound GR dimerizes and directly binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation.

Dagrocorat is designed to favor a GR conformation that is more active in transrepression than in transactivation, thereby "dissociating" the desired anti-inflammatory effects from the adverse side effects.

Quantitative Data

The following tables summarize key in vitro and in vivo data for Dagrocorat.

Table 2: In Vitro Activity of Dagrocorat

| Assay | Target/System | IC50 / Ki | Reference |

| Glucocorticoid Receptor Binding | Human Glucocorticoid Receptor | 1.31 nM (IC50) | [3] |

| Inhibition of TNF-alpha release | Human Whole Blood | 35 nM (IC50) | [3] |

| Dexamethasone-induced transactivation (antagonist activity) | Human ChaGoK1 cells | 8.9 nM (IC50) | [3] |

| CYP3A Inhibition | Human Liver Microsomes | 1.3 µM (IC50) | [4] |

| CYP2D6 Inhibition | Human Liver Microsomes | 0.57 µM (Ki) | [4] |

Table 3: Population Pharmacokinetics of Dagrocorat in Rheumatoid Arthritis Patients (following oral administration of this compound)

| Parameter | Mean Value | Reference |

| Terminal Half-life (t1/2) | 35 hours | [5] |

| Oral Clearance (CL/F) | 4.74 L/h | [5] |

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is utilized to determine the binding affinity of a compound to the glucocorticoid receptor.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled GR ligand (tracer) upon binding to the GR protein. An unbound tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger GR protein, its movement is restricted, leading to high fluorescence polarization. Unlabeled ligands, such as Dagrocorat, compete with the tracer for binding, causing a dose-dependent decrease in the polarization signal.

Methodology:

-

Reagents: Full-length glucocorticoid receptor protein, fluorescently labeled GR ligand (tracer), and test compound (Dagrocorat).

-

Procedure:

-

A fixed concentration of GR protein and fluorescent tracer are incubated together.

-

Varying concentrations of Dagrocorat are added to compete for binding.

-

The fluorescence polarization of each sample is measured using a microplate reader.

-

-

Data Analysis: The IC50 value, which is the concentration of Dagrocorat that displaces 50% of the fluorescent tracer, is determined by fitting the data to a four-parameter logistic model.

References

- 1. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of this compound (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Fosdagrocorat: A Technical Guide to a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of rheumatoid arthritis (RA). As a prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The therapeutic rationale for this compound is based on the hypothesis of dissociating the anti-inflammatory effects of glucocorticoids, primarily mediated by transrepression, from their adverse metabolic effects, which are largely driven by transactivation. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols from key studies, and quantitative data to support its evaluation as a therapeutic agent.

Introduction: The Rationale for Selective Glucocorticoid Receptor Modulation

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the management of autoimmune diseases like rheumatoid arthritis.[1] However, their long-term use is limited by a well-documented profile of adverse effects, including metabolic dysregulation, bone density loss, and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1] These dual effects of GCs are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2]

The therapeutic actions of GCs are largely attributed to the transrepression of pro-inflammatory genes, a process that does not require direct binding of the GR to DNA.[2] In contrast, many of the undesirable side effects are linked to the transactivation of target genes through the binding of GR homodimers to glucocorticoid response elements (GREs) in their promoter regions.[2] This dichotomy in GR signaling has spurred the development of Selective Glucocorticoid Receptor Modulators (SGRMs), like this compound, which are designed to preferentially engage the transrepression pathway, thereby aiming for a better therapeutic index.[2]

Mechanism of Action: A Dissociated Profile

This compound, through its active metabolite dagrocorat, is a dissociated agonist of the GR.[2] This means it is designed to induce a conformational change in the GR that favors its monomeric state, which is primarily involved in transrepression. In this state, the GR can tether to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the expression of inflammatory mediators.[2]

Conversely, dagrocorat is intended to have a reduced ability to promote the homodimerization of the GR, which is a prerequisite for binding to GREs and driving the transactivation of genes associated with metabolic side effects.[2] This selective modulation of GR activity forms the basis of this compound's potential to separate the anti-inflammatory benefits from the adverse effects of conventional glucocorticoids.

Preclinical Pharmacology

The preclinical profile of this compound's active metabolite, dagrocorat, has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at the glucocorticoid receptor.

Quantitative In Vitro Data

| Parameter | Value | Assay | Target |

| GR Binding Affinity (IC50) | 1.31 nM | Fluorescence Polarization Ligand Binding Assay | Human Glucocorticoid Receptor |

| Functional Activity (Transrepression) | IC50 = 35 nM | Inhibition of LPS-induced TNF-alpha release | Human Whole Blood |

| Functional Activity (Transactivation - Antagonist) | IC50 = 8.9 nM | Dexamethasone-induced transactivation | Human ChaGoK1 cells |

Data compiled from publicly available resources.

Experimental Protocols

3.2.1. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding of dagrocorat to the GR by competing with a fluorescently labeled GR ligand. The principle lies in the difference in the speed of rotation of the fluorescent ligand when it is free in solution versus when it is bound to the much larger GR protein. Unlabeled dagrocorat displaces the fluorescent ligand, leading to a decrease in fluorescence polarization, which is measured to determine the IC50 value.[2]

References

The Rise and Discontinuation of Fosdagrocorat: A Technical Deep Dive into a Dissociated Glucocorticoid Receptor Agonist

For Immediate Release

Groton, Connecticut – This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of fosdagrocorat (PF-04171327), a selective glucocorticoid receptor modulator (SGRM) developed by Pfizer for the treatment of rheumatoid arthritis. This compound, a prodrug of dagrocorat (PF-00251802), was designed as a "dissociated" agonist to preferentially leverage the anti-inflammatory effects of glucocorticoid receptor activation while minimizing the associated metabolic side effects.[1][2] Despite showing promise in early clinical trials, its development was ultimately discontinued after Phase II studies.[1][2] This document will detail the scientific rationale, preclinical and clinical data, and the experimental methodologies underpinning the this compound program, offering valuable insights for researchers and drug development professionals in the field of inflammatory diseases.

Discovery and Rationale: The Quest for a Safer Glucocorticoid

The development of this compound was rooted in the long-standing goal of separating the therapeutic and adverse effects of glucocorticoids.[1] Traditional glucocorticoids exert their effects through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1] The prevailing hypothesis guiding the development of SGRMs like this compound is the differentiation between two primary mechanisms of GR signaling:

-

Transrepression: The desired anti-inflammatory effects are primarily mediated by the GR monomer, which interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1.[1][2]

-

Transactivation: Many of the adverse metabolic effects, such as hyperglycemia and osteoporosis, are thought to arise from the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription.[1]

This compound was designed to favor a GR conformation that promotes transrepression over transactivation, thus "dissociating" the anti-inflammatory benefits from the metabolic drawbacks.[1] this compound is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, dagrocorat.[1] This prodrug strategy was employed to improve the pharmacokinetic properties of dagrocorat.[1]

While a detailed timeline of the initial discovery and the specific scientists involved are not extensively documented in publicly available literature, it is known that these compounds emerged from Pfizer's research into non-steroidal GR agonists.[1]

Mechanism of Action: A Dissociated Signaling Pathway

The intended mechanism of action for this compound, through its active metabolite dagrocorat, is to selectively modulate the glucocorticoid receptor to favor the transrepression pathway. The following diagram illustrates this proposed signaling cascade.

Preclinical and Clinical Development

This compound underwent Phase I and II clinical trials to evaluate its safety, efficacy, and pharmacokinetic profile.

Preclinical Data

Detailed protocols for preclinical studies are not widely published. However, it is reported that in preclinical models, this compound demonstrated anti-inflammatory activity comparable to standard glucocorticoid receptor agonists while avoiding some of the associated adverse events.[3] Phase I studies in healthy volunteers showed that single oral doses of this compound (10–25 mg) had equivalent anti-inflammatory effects and similar reductions in bone formation biomarkers to single doses of prednisone (5–20 mg).[3][4]

Phase II Clinical Trials in Rheumatoid Arthritis

Two key Phase II studies, NCT00938587 (a 2-week study) and NCT01393639 (a 12-week study), evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis on a stable background of methotrexate.[3][4][5][6]

The primary efficacy endpoint in these trials was the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) and the American College of Rheumatology 20% improvement (ACR20) response rate.[4][5][6]

Table 1: Efficacy of this compound in Phase II Clinical Trials

| Clinical Trial | Treatment Arms | N | Primary Endpoint | Result | Comparator(s) |

| NCT00938587 (Phase IIa) [5][6] | This compound 10 mg QD | 21 | Change from baseline in DAS28-CRP at Week 2 | -1.69 | Placebo: -0.96 |

| This compound 25 mg QD | 22 | -2.22 (p<0.001 vs prednisone 5mg) | Prednisone 5 mg QD: -1.17 | ||

| NCT01393639 (Phase IIb) [4][5] | This compound 1 mg QD | ~46 | ACR20 response at Week 8 | 47% | Placebo: 37% |

| This compound 5 mg QD | ~46 | 61% | Prednisone 5 mg QD: 51% | ||

| This compound 10 mg QD | ~46 | 69% | Prednisone 10 mg QD: 71% | ||

| This compound 15 mg QD | ~46 | 73% |

In the Phase IIa study, both 10 mg and 25 mg doses of this compound resulted in statistically significant improvements in DAS28-CRP compared to placebo after two weeks.[5][6] Notably, the 25 mg dose also demonstrated a significantly greater improvement than 5 mg of prednisone.[5][6] The larger Phase IIb trial confirmed these findings, with the 10 mg and 15 mg doses showing superior ACR20 responses compared to placebo at week 8.[4][5] The 15 mg dose was found to be non-inferior to 10 mg of prednisone in terms of efficacy.[4][5]

A key objective in the development of this compound was to demonstrate an improved safety profile compared to conventional glucocorticoids.

Table 2: Safety and Tolerability of this compound in Phase II Clinical Trials

| Clinical Trial | Key Safety Findings |

| NCT00938587 [5][6] | - Most adverse events (AEs) were mild in severity. - AEs were reported in 38% of patients on this compound 10 mg, 14% on 25 mg, 19% on prednisone 5 mg, and 55% on placebo. |

| NCT01393639 [4][5] | - this compound 10 mg and 15 mg demonstrated a safety profile similar to prednisone 5 mg. - All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c). - Changes from baseline in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg. |

While this compound demonstrated a manageable safety profile, a notable pharmacodynamic effect was the near-complete suppression of plasma cortisol at both 10 mg and 25 mg doses, indicating strong engagement with the hypothalamic-pituitary-adrenal (HPA) axis.[7] However, this suppression was reversible, with cortisol levels returning to baseline within four weeks after discontinuation of the drug in the 2-week study.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not publicly available.[1] However, based on standard methodologies for evaluating SGRMs, the following assays were likely employed.

In Vitro Assays (Inferred)

-

Glucocorticoid Receptor Binding Assay: To determine the binding affinity of dagrocorat to the GR.

-

Transactivation/Transrepression Assays: Luciferase reporter gene assays in cell lines to quantify the differential effects on GRE-driven transactivation and NF-κB/AP-1-driven transrepression.

The following diagram illustrates a general workflow for such reporter assays.

Clinical Trial Protocol Outline (Phase IIb - NCT01393639)

The Phase IIb study was a 12-week, multicenter, double-blind, parallel-group, active- and placebo-controlled trial.

Patients with active rheumatoid arthritis who had an inadequate response to methotrexate were enrolled.[5] The primary objectives were to compare the efficacy and safety of different doses of this compound with prednisone and placebo.[3][4]

Conclusion and Future Perspectives

This compound represented a significant effort to develop a safer class of anti-inflammatory drugs by targeting the dissociated mechanism of glucocorticoid receptor modulation. The clinical data from Phase II trials suggested that this compound had a dose-dependent anti-inflammatory effect comparable to prednisone, with a safety profile similar to low-dose prednisone.[4] However, the development of this compound was discontinued. The reasons for this decision have not been made public.

Despite its discontinuation, the this compound program provides a valuable case study in the development of SGRMs. The data generated from these studies contribute to the broader understanding of glucocorticoid receptor biology and the ongoing quest for therapies that can effectively treat inflammatory conditions with an improved safety and tolerability profile. The challenges encountered in achieving complete dissociation of therapeutic and adverse effects in a clinical setting remain a key area of focus for future research in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Improved disease activity with this compound (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

The Conversion of Fosdagrocorat to Dagrocorat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a phosphate ester prodrug of dagrocorat (PF-00251802), a selective glucocorticoid receptor modulator (SGRM) developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] The prodrug strategy was employed to enhance the pharmacokinetic properties of the parent compound, dagrocorat.[1] This technical guide provides an in-depth overview of the conversion of this compound to its active form, dagrocorat, including the underlying mechanisms, experimental protocols for characterization, and the subsequent signaling pathways modulated by dagrocorat. While the clinical development of this compound was discontinued, the principles of its bioactivation and its mechanism of action remain of significant interest to researchers in the field of drug delivery and selective anti-inflammatory therapies.[1]

Prodrug Conversion: From this compound to Dagrocorat

This compound is designed to be systemically inactive and to undergo enzymatic conversion to the pharmacologically active dagrocorat. This conversion is presumed to be mediated by alkaline phosphatases present in the gut.[2]

Mechanism of Conversion

The conversion of this compound to dagrocorat involves the enzymatic hydrolysis of the phosphate ester bond. Alkaline phosphatases (ALPs) are a group of enzymes that are ubiquitous throughout the body and are known to metabolize phosphate ester prodrugs.[3] The reaction proceeds via the removal of the phosphate group from this compound, yielding the active drug, dagrocorat, and inorganic phosphate.

Quantitative Data

| Parameter | Value | Population | Study |

| Dagrocorat (PF-00251802) | |||

| Mean Terminal Half-life | ~35 hours | Patients with Rheumatoid Arthritis | NCT00938587[4] |

| Oral Clearance | 4.74 L/h | Patients with Rheumatoid Arthritis | NCT00938587[4] |

| Dagrocorat (Metabolite-1) Pharmacokinetic Covariates | |||

| Effect of Female Sex on Clearance | ~26% lower vs. males | Patients with Rheumatoid Arthritis | NCT01393639[5] |

| Effect of Age on Clearance | Influences clearance | Patients with Rheumatoid Arthritis | NCT01393639[5] |

Table 1: Pharmacokinetic Parameters of Dagrocorat Following this compound Administration

Experimental Protocols

The following are detailed, proposed methodologies for key experiments to characterize the conversion of this compound and the activity of dagrocorat. These protocols are based on standard techniques for similar compounds.

Protocol 1: In Vitro Conversion of this compound to Dagrocorat

Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion in a relevant in vitro system.

Materials:

-

This compound and dagrocorat analytical standards

-

Caco-2 human colon adenocarcinoma cells[6]

-

Rat intestinal mucosa scraps[7]

-

Alkaline phosphatase (from bovine intestinal mucosa)

-

p-Nitrophenyl phosphate (pNPP)

-

Cell culture reagents

-

LC-MS/MS system

Methodology:

-

Preparation of In Vitro Systems:

-

Caco-2 Cell Lysates: Culture Caco-2 cells to confluence. Harvest and lyse the cells to prepare a cell homogenate.[7]

-

Rat Intestinal Mucosa Scraps: Prepare homogenates from freshly isolated rat intestinal mucosa.[7]

-

Purified Alkaline Phosphatase: Prepare solutions of known concentrations of bovine intestinal alkaline phosphatase.

-

-

Enzymatic Assay:

-

Incubate varying concentrations of this compound with the prepared in vitro systems at 37°C.

-

Collect samples at multiple time points.

-

Terminate the reaction by adding a suitable solvent (e.g., acetonitrile).

-

-

Quantification by LC-MS/MS:

-

Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and dagrocorat (see Protocol 2).

-

Analyze the collected samples to determine the rate of dagrocorat formation.

-

-

Data Analysis:

-

Plot the initial velocity of the reaction against the substrate (this compound) concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: Quantification of this compound and Dagrocorat by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and dagrocorat in biological matrices.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Proposed LC-MS/MS Parameters:

| Parameter | Proposed Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of this compound and dagrocorat |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive ESI |

| MS/MS Transitions | To be determined by infusion of analytical standards |

Table 2: Proposed LC-MS/MS Parameters

Methodology:

-

Sample Preparation:

-

Protein precipitation of plasma or cell lysate samples with acetonitrile.

-

Centrifugation to remove precipitated proteins.

-

Evaporation of the supernatant and reconstitution in the initial mobile phase.

-

-

Calibration and Quality Control:

-

Prepare calibration standards and quality control samples by spiking blank matrix with known concentrations of this compound and dagrocorat.

-

-

Data Acquisition and Analysis:

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

-

Quantify the analytes using a calibration curve.

-

Dagrocorat's Mechanism of Action: Signaling Pathways

Dagrocorat is a dissociated agonist of the glucocorticoid receptor (GR), meaning it preferentially activates the transrepression pathway over the transactivation pathway.[1] This is hypothesized to separate the anti-inflammatory effects from the metabolic side effects commonly associated with glucocorticoids.

GR-Mediated Transrepression of NF-κB and AP-1

The anti-inflammatory effects of dagrocorat are primarily mediated through the inhibition of the pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Protocol 3: Luciferase Reporter Assay for GR Transactivation and Transrepression

Objective: To quantify the differential activity of dagrocorat on GR-mediated transactivation and transrepression.

Materials:

-

Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) or other suitable cell line (e.g., A549)[8][9]

-

Dagrocorat

-

Dexamethasone (as a positive control)

-

GRE-luciferase reporter plasmid (for transactivation)

-

NF-κB or AP-1 luciferase reporter plasmid (for transrepression)

-

Transfection reagent

-

Luciferase assay system

-

TNF-α or IL-1β (to stimulate NF-κB/AP-1)

Methodology:

-

Cell Culture and Transfection:

-

Culture HFLS-RA cells.

-

Co-transfect cells with the appropriate reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Treatment:

-

Transactivation Assay: Treat transfected cells with varying concentrations of dagrocorat or dexamethasone.

-

Transrepression Assay: Pre-treat cells with varying concentrations of dagrocorat or dexamethasone, followed by stimulation with TNF-α or IL-1β.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of the compound to generate dose-response curves and determine EC50 (for transactivation) or IC50 (for transrepression) values.

-

Conclusion

This compound represents a rational prodrug design aimed at improving the therapeutic window of a selective glucocorticoid receptor modulator. Its conversion to the active moiety, dagrocorat, is a critical step in its pharmacological action. While the clinical development of this compound has been halted, the study of its bioactivation and mechanism of action provides valuable insights for the development of future anti-inflammatory therapies with improved safety profiles. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate the properties of this compound, dagrocorat, and other SGRMs.

References

- 1. accegen.com [accegen.com]

- 2. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF‐00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Synoviocyte Model for Osteoarthritis and Rheumatoid Arthritis: Response to Ibuprofen, Betamethasone, and Ginger Extract—A Cross-Sectional In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chicken intestinal alkaline phosphatase. I. The kinetics and thermodynamics of reversible inactivation. 2. Reactivation by zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Fibroblast-Like Synoviocytes (HFLS-RA) Cell Line-Rheumatoid Arthritis | Transgenic Hydra [transgenic-hydra.org]

- 9. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Precision of Fosdagrocorat: A Technical Guide to its Molecular Targets in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosdagrocorat (PF-04171327) is a pioneering non-steroidal selective glucocorticoid receptor modulator (SGRM) designed to uncouple the potent anti-inflammatory effects of glucocorticoids from their associated metabolic and systemic adverse events. As a prodrug, this compound is rapidly converted in vivo to its active metabolite, Dagrocorat (PF-00251802), a dissociated agonist of the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the molecular targets of this compound within immune cells, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways involved. The core of this compound's therapeutic potential lies in its preferential activation of the transrepression pathway over transactivation, offering a promising alternative to traditional corticosteroid therapy.

The Glucocorticoid Receptor: The Primary Molecular Target

The primary molecular target of Dagrocorat, the active metabolite of this compound, is the glucocorticoid receptor (GR), a ligand-activated transcription factor pivotal in regulating inflammation.[1] Dagrocorat is characterized as a selective, high-affinity partial agonist of the GR.[2]

Binding Affinity and Functional Activity

The interaction of Dagrocorat with the human glucocorticoid receptor has been quantified through various in vitro assays, demonstrating its high affinity and dissociated agonist profile.

| Compound | Parameter | Value | Assay | Target/Cell Line |

| Dagrocorat (PF-00251802) | GR Binding IC50 | 1.31 nM | Fluorescence Polarization Ligand Binding Assay | Human Glucocorticoid Receptor |

| Dagrocorat (PF-00251802) | GR Transactivation (vs. Dexamethasone) pIC50 | 8.05 (8.9 nM) | Beta-galactosidase Reporter Gene Assay | Human ChaGoK1 cells |

| Dagrocorat (PF-00251802) | GR Transrepression (LPS-induced TNF-α inhibition) pIC50 | 7.46 (35 nM) | Human Whole Blood AlphaLISA | Human Whole Blood |

The Dissociated Mechanism of Action: Transrepression vs. Transactivation

The therapeutic innovation of this compound lies in the dissociated agonism of Dagrocorat, which preferentially engages the transrepression pathway while minimizing transactivation.[2]

-

Transrepression: This process is primarily responsible for the anti-inflammatory effects of glucocorticoids. The Dagrocorat-GR monomer complex translocates to the nucleus and physically interacts with and inhibits the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This leads to the downregulation of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Transactivation: This mechanism involves the homodimerization of the GR, which then binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of target genes. While some anti-inflammatory effects are mediated through transactivation, this pathway is also heavily associated with the undesirable metabolic side effects of corticosteroids.[1] Dagrocorat is designed to favor a GR conformation that is less efficient at dimerization and subsequent GRE-mediated transactivation.[2]

Signaling pathway of Dagrocorat as a dissociated GR agonist.

Molecular Targets in Immune Cells: Downstream of the Glucocorticoid Receptor

The primary anti-inflammatory effects of Dagrocorat in immune cells are mediated through the suppression of key pro-inflammatory signaling pathways and transcription factors.

Inhibition of NF-κB and AP-1

By promoting transrepression, Dagrocorat indirectly targets and inhibits the activity of NF-κB and AP-1, two master regulators of the inflammatory response in various immune cells, including T cells, macrophages, and peripheral blood mononuclear cells (PBMCs).[2]

-

NF-κB (Nuclear Factor-kappa B): This transcription factor plays a central role in the expression of numerous pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6. Glucocorticoids, and by extension Dagrocorat, are known to inhibit NF-κB signaling.

-

AP-1 (Activator Protein-1): This transcription factor complex is involved in cellular proliferation, differentiation, and apoptosis, and also regulates the expression of inflammatory mediators.

While the inhibition of NF-κB and AP-1 is a cornerstone of Dagrocorat's mechanism, specific quantitative data on the direct inhibition of these transcription factors in various immune cell subtypes by Dagrocorat is an area for further detailed investigation.

Modulation of Cytokine and Chemokine Expression

The inhibition of NF-κB and AP-1 by Dagrocorat leads to a broad downregulation of pro-inflammatory cytokine and chemokine production in immune cells. Preclinical and clinical studies have demonstrated the anti-inflammatory effects of this compound through the modulation of inflammatory biomarkers.[3]

| Biomarker | Effect of this compound | Immune Cell Source (presumed) |

| TNF-α | Inhibition | Macrophages, T cells, Monocytes |

| C-reactive protein (CRP) | Reduction in clinical studies | Hepatocytes (indirectly reflecting reduced inflammation) |

| Circulating white blood cells | Effects equivalent to prednisone 20 mg in a Phase 1 study | Various leukocytes |

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Determination

Assay: Fluorescence Polarization (FP) Competitive Binding Assay[2]

Principle: This solution-based assay measures the binding of a small molecule to a larger protein. A fluorescently labeled GR ligand (tracer) has a high fluorescence polarization when bound to the GR due to its slow rotation. Unlabeled ligands, like Dagrocorat, compete for binding, displacing the tracer and causing a decrease in polarization.

Workflow for the fluorescence polarization competitive binding assay.

Materials:

-

Full-length human glucocorticoid receptor (GR) protein

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)

-

Dagrocorat (PF-00251802)

-

Assay buffer

-

384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

A constant concentration of GR and the fluorescent tracer are added to the wells of a microplate.

-

Serial dilutions of Dagrocorat are added to compete for binding to the GR.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The data is analyzed to determine the IC50 value of Dagrocorat, which is the concentration required to inhibit 50% of the tracer binding.

GR Transactivation and Transrepression Assays

Transactivation Assay: Beta-galactosidase Reporter Gene Assay[2]

Principle: This assay measures the ability of a compound to activate gene transcription through GREs. Cells are transfected with a reporter gene (e.g., beta-galactosidase) under the control of a promoter containing GREs. Activation of the GR by an agonist leads to the expression of the reporter gene, which can be quantified.

Transrepression Assay: Inhibition of LPS-induced TNF-α release in Human Whole Blood[2]

Principle: This assay assesses the anti-inflammatory (transrepression) activity of a compound. Human whole blood is stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The ability of the compound to inhibit this TNF-α release is measured.

Procedure:

-

Heparinized human whole blood is incubated with various concentrations of Dagrocorat.

-

LPS is added to stimulate TNF-α production.

-

After an incubation period, plasma is collected.

-

TNF-α levels in the plasma are quantified using a sensitive immunoassay, such as AlphaLISA.

-

The IC50 value for the inhibition of TNF-α production is calculated.

Conclusion and Future Directions

This compound, through its active metabolite Dagrocorat, represents a significant advancement in the field of anti-inflammatory therapeutics. Its primary molecular target is the glucocorticoid receptor, where it acts as a dissociated agonist, preferentially activating the transrepression pathway to inhibit key pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a broad suppression of inflammatory mediator production in immune cells.

While the foundational mechanism of action is well-established, further research is warranted to delineate the precise quantitative effects of Dagrocorat on NF-κB and AP-1 activity in specific immune cell populations, such as T-helper cell subsets and macrophage polarization states. A deeper understanding of its impact on the broader immunometabolic landscape will further solidify the therapeutic rationale for this compound as a safer and more targeted anti-inflammatory agent.

References

Fosdagrocorat's Dichotomous Role in Glucocorticoid Receptor Modulation: A Technical Guide to Transrepression vs. Transactivation

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been developed with the therapeutic goal of dissociating the anti-inflammatory effects of glucocorticoids from their associated metabolic adverse events. As a prodrug, this compound is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802). The central hypothesis underpinning the development of this compound is its preferential modulation of the glucocorticoid receptor (GR) to favor transrepression over transactivation signaling pathways. It is widely postulated that the anti-inflammatory actions of glucocorticoids are mediated primarily through transrepression, involving the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects, including metabolic dysregulation and bone density loss, are attributed to the transactivation of target genes via glucocorticoid response elements (GREs). This guide provides a comprehensive analysis of this compound's role in these two distinct pathways, summarizing available data, outlining experimental methodologies, and visualizing the core mechanisms.

The Core Concept: Dissociated Agonism of the Glucocorticoid Receptor

The therapeutic rationale for this compound is rooted in the concept of "dissociated agonism," which seeks to uncouple the two primary genomic signaling pathways of the GR.[1]

-

Transactivation: In this pathway, the GR, upon binding to a ligand, forms a homodimer and translocates to the nucleus. There, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of various genes. Many of these genes are implicated in the metabolic and endocrine side effects of conventional glucocorticoid therapy.[1]

-

Transrepression: This pathway involves the GR monomer, which, after ligand binding and nuclear translocation, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference leads to a downregulation of inflammatory gene expression and is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[1]

This compound is designed to induce a conformation of the GR that is more proficient at transrepression than transactivation, thereby aiming for a superior therapeutic window.[1]

Quantitative Data on this compound's Activity

While detailed preclinical data quantifying the precise dissociation index (the ratio of transrepression to transactivation potency) for this compound is not extensively available in the public domain, the available in vitro and clinical data support its profile as a dissociated agonist.

In Vitro Pharmacological Profile of Dagrocorat (PF-00251802)

Dagrocorat is the active metabolite of this compound and is responsible for its pharmacological effects.

| Parameter | Value | Assay Type | Reference(s) |

| Glucocorticoid Receptor Binding | IC50: 1.31 nM | Fluorescence Polarization Ligand Binding Assay | [1] |

| Functional Activity | Partial Agonist (70-80% efficacy vs. Dexamethasone) | GR Transactivation Assay | [2] |

| Full Antagonist (in human cells) | GR Transactivation Assay | [2] |

Clinical Efficacy in Rheumatoid Arthritis (Phase IIa Study - NCT00938587)

This study provides in vivo evidence for the anti-inflammatory efficacy of this compound.

| Treatment Group | Change from Baseline in DAS28-4(CRP) at Week 2 |

| This compound 10 mg | -1.69 |

| This compound 25 mg | -2.22 |

| Prednisone 5 mg | -1.17 |

| Placebo | -0.96 |

Data synthesized from a Phase IIa clinical trial in patients with active rheumatoid arthritis on a stable background of methotrexate.[3]

Clinical Data on Biomarkers of Transactivation (Phase IIb Study - NCT01393639)

This study provides insights into the effects of this compound on markers associated with GR transactivation-mediated side effects.

| Treatment Group | Key Findings |

| This compound (1 mg, 5 mg, 10 mg, 15 mg) | - All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c). |

| - Changes from baseline in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg. |

These findings suggest a dissociation from the typical adverse metabolic and bone effects of traditional glucocorticoids.

Signaling Pathways and Experimental Workflows

Signaling Pathways of GR Transactivation and Transrepression

The following diagram illustrates the distinct mechanisms of GR-mediated transactivation and transrepression, highlighting the preferential pathway of this compound.

Caption: GR Signaling Pathways.

Experimental Workflow: Luciferase Reporter Assays

Luciferase reporter assays are a standard in vitro method to quantify the effects of compounds on specific transcriptional pathways.

Caption: Luciferase Reporter Assay Workflow.

Detailed Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following are generalized methodologies based on standard practices for evaluating selective glucocorticoid receptor modulators.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

-

Objective: To determine the binding affinity of dagrocorat to the glucocorticoid receptor.

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled glucocorticoid ligand from the GR by the test compound. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced.

-

Methodology:

-

Plate Preparation: A serial dilution of dagrocorat is prepared in a suitable assay buffer in a microplate.

-

Reagent Addition: A fixed concentration of purified, full-length human glucocorticoid receptor is added to each well, followed by the addition of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Incubation: The plate is incubated in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[1]

-

Measurement: The fluorescence polarization of each well is measured using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of dagrocorat that displaces 50% of the fluorescent tracer, is determined by plotting the polarization values against the logarithm of the dagrocorat concentration and fitting the data to a four-parameter logistic model.[1]

-

GR-Mediated Transactivation Assay (GRE-Luciferase Reporter Assay)

-

Objective: To quantify the ability of dagrocorat to activate gene transcription via a glucocorticoid response element.

-

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple GREs. Activation of the GR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently co-transfected with an expression vector for the human GR, a GRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase for normalization.

-

Treatment: Transfected cells are treated with varying concentrations of dagrocorat or a reference glucocorticoid (e.g., dexamethasone).

-

Incubation: Cells are incubated for a suitable period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. Dose-response curves are generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

GR-Mediated Transrepression Assay (NF-κB Luciferase Reporter Assay)

-

Objective: To quantify the ability of dagrocorat to inhibit NF-κB-mediated gene transcription.

-

Principle: Cells are transfected with a reporter plasmid where luciferase expression is driven by a promoter containing NF-κB binding sites. In the presence of an inflammatory stimulus, NF-κB is activated and drives luciferase expression. The ability of a GR ligand to inhibit this process is a measure of transrepression.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line is transiently co-transfected with an expression vector for the human GR, an NF-κB-luciferase reporter plasmid, and a Renilla luciferase control plasmid.

-

Treatment: Transfected cells are pre-treated with varying concentrations of dagrocorat or a reference glucocorticoid for a short period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) to activate the NF-κB pathway.

-

Incubation: Cells are incubated for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: As described in the transactivation assay.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves for the inhibition of NF-κB-driven luciferase expression are generated to determine the IC50 value (the concentration that causes 50% inhibition of the stimulated response).

-

Conclusion

This compound represents a targeted approach to glucocorticoid therapy, aiming to harness the anti-inflammatory benefits of GR activation while mitigating the transactivation-associated side effects. The available data from in vitro and clinical studies support its profile as a dissociated agonist that preferentially engages the transrepression pathway. While more detailed preclinical data would further elucidate the precise molecular mechanisms and selectivity of this compound, the existing evidence provides a strong rationale for its development as a potentially safer alternative to conventional glucocorticoids for the treatment of inflammatory diseases. Further research and publication of detailed preclinical pharmacological data will be invaluable to the scientific community in fully understanding the therapeutic potential of this and other selective glucocorticoid receptor modulators.

References

Fosdagrocorat: A Technical Guide to a Selective Glucocorticoid Receptor Modulator in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was investigated for the treatment of rheumatoid arthritis (RA). As a phosphate ester prodrug, it is rapidly converted in vivo to its active metabolite, dagrocorat (PF-00251802)[1][2]. The primary goal in its development was to dissociate the potent anti-inflammatory effects of glucocorticoids from their well-documented adverse metabolic side effects[2][3]. Although its development was discontinued, the clinical data and mechanism of action of this compound provide valuable insights for ongoing research in autoimmune diseases.[1] This guide synthesizes the available preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Dissociating Efficacy from Side Effects

This compound operates as a dissociated agonist of the glucocorticoid receptor (GR).[2][4] The therapeutic aim of SGRMs like this compound is to selectively promote the GR's transrepression activity while minimizing its transactivation activity.[3][4]

-

Transrepression (Anti-inflammatory Effect): The active metabolite of this compound binds to the GR. The resulting complex, primarily as a monomer, inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][5] This "tethering" mechanism suppresses the expression of genes that drive inflammation, including cytokines like IL-6 and TNF-α.[3]

-

Transactivation (Metabolic Side Effects): Conventional glucocorticoids cause the GR to form homodimers, which then bind to glucocorticoid response elements (GREs) in the DNA. This transactivation process upregulates genes responsible for many of the metabolic side effects, such as hyperglycemia and bone density loss.[3][4] this compound was designed to create a GR complex conformation that reduces or prevents this GRE binding, thereby minimizing transactivation-mediated adverse events.[4]

Quantitative Data from Clinical Trials

This compound's efficacy and safety were evaluated in Phase II clinical trials in patients with active rheumatoid arthritis. The primary endpoints often included the American College of Rheumatology 20% improvement (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).[3]

Table 1: Efficacy of this compound in Phase IIa Clinical Trial (NCT00938587)

This 2-week study compared this compound to placebo and low-dose prednisone.[6]

| Treatment Arm | N | Mean Change from Baseline in DAS28-CRP at Week 2 |

| This compound 10 mg QD | 21 | -1.69 |

| This compound 25 mg QD | 22 | -2.22† |

| Prednisone 5 mg QD | 21 | -1.17 |

| Placebo | 22 | -0.96 |

| P < 0.05 vs. Placebo; †P < 0.001 vs. Prednisone 5 mg[6] |

Table 2: Efficacy of this compound in Phase IIb Clinical Trial (NCT01393639)

This 12-week study evaluated a broader range of doses against placebo and prednisone.[7]

| Treatment Arm | N | ACR20 Response Rate at Week 8 (Model-Predicted) |

| This compound 1 mg QD | ~46 | 47% |

| This compound 5 mg QD | ~46 | 61% |

| This compound 10 mg QD | ~46 | 69% |

| This compound 15 mg QD | ~46 | 73%† |

| Prednisone 5 mg QD | ~46 | 51% |

| Prednisone 10 mg QD | ~46 | 71% |

| Placebo | ~46 | 37% |

| Superior to placebo; †Non-inferior to prednisone 10 mg[7] |

Table 3: Safety and Biomarker Data

A key objective was to demonstrate an improved safety profile, particularly concerning metabolic and bone-related markers.

| Study | Finding |

| NCT00938587 | Adverse events (AEs) were mostly mild. AEs were reported in 38% of patients on this compound 10 mg, 14% on 25 mg, 19% on prednisone 5 mg, and 55% on placebo.[3][6] |

| NCT01393639 | The safety profile of this compound 10 mg and 15 mg was similar to prednisone 5 mg.[7] |

| NCT01393639 | All this compound doses led to a reduction in glycosylated hemoglobin (HbA1c).[3][7] |

| NCT01393639 | Changes in the bone formation marker P1NP for this compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.[3][7] |

| Phase II Studies | Both the 10 mg and 25 mg doses of this compound were associated with near-complete suppression of plasma cortisol, indicating potent GR engagement and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[5][8] |

Experimental Protocols

While detailed, step-by-step protocols from the studies are not publicly available, the methodologies can be summarized based on the clinical trial designs.[3]

Phase IIb Clinical Trial Workflow (NCT01393639)

This protocol provides a general overview of the patient journey and data collection points in the Phase IIb study.

Methodology: Assessment of HPA Axis Suppression

Suppression of the hypothalamic-pituitary-adrenal (HPA) axis is a critical safety consideration for any GR-targeting agent.

-

Baseline Measurement: Before the first dose of the study drug, collect baseline plasma cortisol samples from all subjects in the morning (e.g., 8-9 AM).[5]

-

On-Treatment Measurement: Collect plasma cortisol samples at regular intervals (e.g., weekly) throughout the treatment period at the same time of day as the baseline measurement.[5][8]

-

Post-Treatment Measurement: Collect samples after discontinuation of the drug to assess the recovery of the HPA axis.

-

Analysis: Analyze plasma cortisol levels using a validated method such as immunoassay or mass spectrometry. Compare on-treatment and post-treatment levels to baseline to quantify the degree and duration of suppression.[5]

Conclusion

This compound demonstrated a promising profile as a dissociated SGRM, showing anti-inflammatory efficacy comparable or superior to prednisone at certain doses in patients with rheumatoid arthritis.[3][6] The clinical data support the underlying hypothesis that it is possible to separate the anti-inflammatory (transrepression) and metabolic (transactivation) effects of GR agonism, as evidenced by improvements in glycemic control (HbA1c reduction) and a safety profile similar to low-dose prednisone.[3][7] However, the potent GR engagement also led to significant HPA axis suppression, a finding that requires careful management in the development of any GR modulator.[5] Although development was halted, the research on this compound provides a valuable foundation for the future design and evaluation of safer, more targeted immunomodulatory therapies for autoimmune diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Improved disease activity with this compound (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved disease activity with this compound (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fosdagrocorat: In Vitro Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM). It is a phosphate ester prodrug that undergoes rapid in vivo conversion to its active metabolite, Dagrocorat (PF-00251802).[1][2][3][4] Developed to mitigate the adverse metabolic effects associated with traditional glucocorticoids, this compound is designed as a dissociated agonist of the glucocorticoid receptor (GR).[1] This characteristic allows it to preferentially induce anti-inflammatory effects through transrepression, while minimizing the side effects linked to transactivation.[1][5] This document provides detailed experimental protocols and quantitative data for the in vitro evaluation of this compound, offering a foundational guide for researchers in inflammation and drug discovery.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The therapeutic rationale for this compound is based on the differential regulation of gene expression by the glucocorticoid receptor. The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression , where the GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1.[5][6] Conversely, many of the undesirable metabolic side effects are driven by transactivation , a process involving the dimerization of GR and its binding to glucocorticoid response elements (GREs) to upregulate gene expression.[5][6] this compound, through its active metabolite Dagrocorat, selectively favors the transrepression pathway, aiming for a better therapeutic index.[5]

Quantitative Data

The following tables summarize the in vitro pharmacological profile of Dagrocorat, the active metabolite of this compound.

| Parameter | Value | Assay | Reference(s) |

| Glucocorticoid Receptor Binding | |||